molecular formula C19H30ClNO B5163867 3-(Dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one;hydrochloride

3-(Dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one;hydrochloride

Cat. No.: B5163867
M. Wt: 323.9 g/mol
InChI Key: MXPBWNXOHSEBEZ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one;hydrochloride is a synthetic organic compound. It is characterized by the presence of a dimethylamino group, a phenyl ring substituted with an ethylcyclohexyl group, and a propanone moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO.ClH/c1-4-15-5-7-16(8-6-15)17-9-11-18(12-10-17)19(21)13-14-20(2)3;/h9-12,15-16H,4-8,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPBWNXOHSEBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)CCN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one;hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(4-ethylcyclohexyl)benzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. This forms the intermediate 3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-ol.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the ketone 3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one.

    Formation of Hydrochloride Salt: Finally, the ketone is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products

    Oxidation: N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(Dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular receptors and enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The phenyl ring and ethylcyclohexyl group contribute to the compound’s hydrophobic interactions, affecting its overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-phenylpropan-1-one
  • 3-(Dimethylamino)-1-[4-(4-methylcyclohexyl)phenyl]propan-1-one
  • 3-(Dimethylamino)-1-[4-(4-isopropylcyclohexyl)phenyl]propan-1-one

Uniqueness

3-(Dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one;hydrochloride is unique due to the presence of the ethylcyclohexyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding interactions, and overall pharmacological profile.

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